1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea
CAS No.: 1797225-03-6
Cat. No.: VC7518590
Molecular Formula: C19H25ClN6O4
Molecular Weight: 436.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797225-03-6 |
|---|---|
| Molecular Formula | C19H25ClN6O4 |
| Molecular Weight | 436.9 |
| IUPAC Name | 1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea |
| Standard InChI | InChI=1S/C19H25ClN6O4/c1-25(2)17-14(11-21-18(24-17)26-5-7-30-8-6-26)23-19(27)22-13-9-12(20)15(28-3)10-16(13)29-4/h9-11H,5-8H2,1-4H3,(H2,22,23,27) |
| Standard InChI Key | XKRGSLOGCIJMNJ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2OC)OC)Cl)N3CCOCC3 |
Introduction
Synthesis
The synthesis of such compounds usually involves multi-step organic reactions. Common methods may include condensation reactions, where the urea moiety is formed by reacting an amine with an isocyanate or carbamoyl chloride. Reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and purity of the final product.
Similar Compounds and Their Applications
Similar compounds, such as 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea, have been studied for their potential therapeutic applications. These compounds are often investigated for their inhibitory activity against certain kinases or receptors involved in cancer progression or inflammation.
Example: 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-Cyanopyrazin-2-Yl)urea
-
Molecular Formula: C14H12ClN5O3
-
Molecular Weight: 333.73 g/mol
-
PubChem CID: 16122643
-
Synonyms: 1-(5-Chloro-2,4-Dimethoxyphenyl)-3-(5-Cyanopyrazin-2-Yl)urea, CHEMBL207994
This compound illustrates the diversity of urea derivatives and their potential applications in drug development.
Data Table: Example of Similar Urea Derivative
| Compound | Molecular Formula | Molecular Weight | PubChem CID |
|---|---|---|---|
| 1-(5-Chloro-2,4-Dimethoxyphenyl)-3-(5-Cyanopyrazin-2-Yl)urea | C14H12ClN5O3 | 333.73 g/mol | 16122643 |
This table illustrates the properties of a similar compound, highlighting the complexity and diversity of urea derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume